![molecular formula C14H21NO2 B2980245 1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol CAS No. 20726-40-3](/img/structure/B2980245.png)
1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol, commonly known as MPAP, is a synthetic compound that has gained attention in the scientific community for its potential applications in the study of neurotransmitters and their receptors.
Scientific Research Applications
MPAP has been used in various scientific research applications, particularly in the study of neurotransmitters and their receptors. It has been shown to selectively bind to dopamine D3 receptors, which are involved in reward and motivation pathways in the brain. MPAP has also been used as a tool to study the role of dopamine in addiction and other psychiatric disorders.
Mechanism of Action
MPAP acts as a partial agonist at dopamine D3 receptors, meaning it activates the receptor to a lesser extent than dopamine itself. This results in a modulatory effect on dopamine signaling, which can have downstream effects on neurotransmitter release and behavior.
Biochemical and Physiological Effects:
MPAP has been shown to increase dopamine release in certain brain regions, such as the nucleus accumbens, which is involved in reward and motivation pathways. It has also been shown to decrease cocaine self-administration in rodents, suggesting a potential therapeutic role in addiction treatment.
Advantages and Limitations for Lab Experiments
One advantage of using MPAP in lab experiments is its selectivity for dopamine D3 receptors, which allows for more specific targeting of this receptor subtype. However, one limitation is that MPAP has a relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
For research on MPAP include further exploration of its potential therapeutic applications in addiction and other psychiatric disorders. Additionally, research could focus on developing longer-acting analogs of MPAP that may be more useful in certain experimental contexts. Finally, more studies are needed to fully understand the mechanisms underlying MPAP's effects on dopamine signaling and behavior.
Synthesis Methods
MPAP can be synthesized through a multi-step process that involves the reaction of 1-(methylamino)-3-(2-propen-1-yloxy)-2-propanol with benzyl chloride, followed by reduction with sodium borohydride. This results in the formation of MPAP, which can be purified through recrystallization.
properties
IUPAC Name |
1-[benzyl(methyl)amino]-3-prop-2-enoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-9-17-12-14(16)11-15(2)10-13-7-5-4-6-8-13/h3-8,14,16H,1,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRTYZZNTHHHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)
![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)
![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)
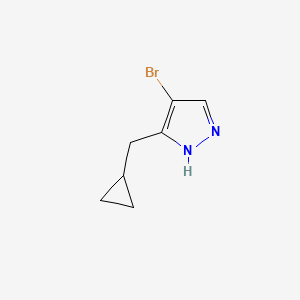

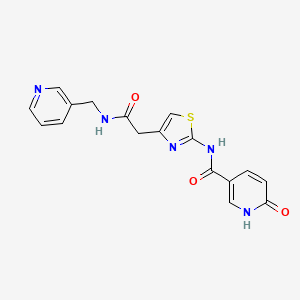
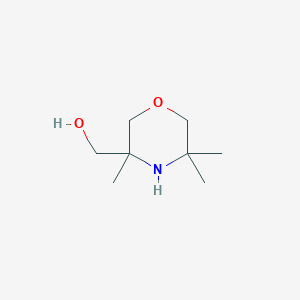
![Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate](/img/structure/B2980174.png)
![5-[(3-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2980175.png)
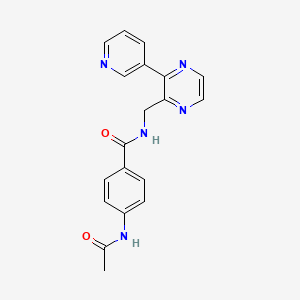
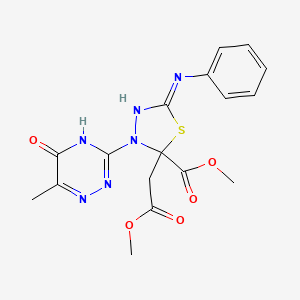

![(Z)-3-chloro-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980183.png)
![N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2980184.png)